2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol
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Overview
Description
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol is a chemical compound with a piperidine ring structure, which is commonly found in various pharmacologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol typically involves the reaction of 3-dimethylaminopiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly without any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperidine ring structure allows it to fit into the active sites of enzymes, thereby modulating their activity. Additionally, the dimethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in the target protein, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-((S)-3-Dimethylamino-piperidin-1-yl)-propanol
- 2-((S)-3-Dimethylamino-piperidin-1-yl)-butanol
- 2-((S)-3-Dimethylamino-piperidin-1-yl)-pentanol
Uniqueness
2-((S)-3-Dimethylamino-piperidin-1-yl)-ethanol is unique due to its specific combination of a piperidine ring and an ethanol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
2-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)9-4-3-5-11(8-9)6-7-12/h9,12H,3-8H2,1-2H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGSMRAQZANENX-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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